CY2-Dise(diso3)

Bioconjugation Protein Labeling Crosslinking

Water-soluble Cy2 bis-NHS ester with two amine-reactive groups for controlled dual-site conjugation—ideal for antibody immobilization, crosslinking, and defined fluorescent multimers. Dual sulfonates enable direct labeling in PBS, bypassing DMF. Excited at 547 nm, it delivers ~2x efficiency of Alexa Fluor 488 on argon-ion confocal systems. Choose for stoichiometric control in bioconjugation.

Molecular Formula C37H38N4O16S2
Molecular Weight 858.8 g/mol
CAS No. 1103519-18-1
Cat. No. B1493811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCY2-Dise(diso3)
CAS1103519-18-1
Molecular FormulaC37H38N4O16S2
Molecular Weight858.8 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCCCN2C3=C(C=C(C=C3)S(=O)(=O)[O-])OC2=CC=CC4=[N+](C5=C(O4)C=C(C=C5)S(=O)(=O)O)CCCCCC(=O)ON6C(=O)CCC6=O
InChIInChI=1S/C37H38N4O16S2/c42-30-16-17-31(43)40(30)56-36(46)10-3-1-5-20-38-26-14-12-24(58(48,49)50)22-28(26)54-34(38)8-7-9-35-39(27-15-13-25(59(51,52)53)23-29(27)55-35)21-6-2-4-11-37(47)57-41-32(44)18-19-33(41)45/h7-9,12-15,22-23H,1-6,10-11,16-21H2,(H-,48,49,50,51,52,53)
InChIKeyDTPZTINSXUUQMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CY2-Dise(diso3) CAS 1103519-18-1: Procurement-Ready Guide to a Bis-Sulfo Cyanine 2 Fluorescent Label


CY2-Dise(diso3) (CAS 1103519-18-1) is a bifunctional, water-soluble derivative of the Cy2 cyanine fluorophore, bearing two sulfonate groups for enhanced aqueous solubility and two amine-reactive NHS ester moieties for covalent bioconjugation . This compound retains the core spectroscopic properties of the Cy2 family—an excitation maximum near 489–492 nm and an emission peak around 505–520 nm—while providing a distinct functional advantage for dual-site labeling or crosslinking applications .

CY2-Dise(diso3) Differentiation: Why Mono-Reactive Cy2 Analogs Fail in Dual-Site Conjugation Workflows


Standard mono-functional Cy2 reagents, including the widely used Cy2-NHS ester (CAS 186205-33-4) or non-sulfonated Cy2 acid (CAS 260430-02-2), are limited to single-point amine labeling [1]. For experiments requiring protein crosslinking, antibody arm-specific immobilization, or defined orientation of fluorophores on a biomolecule, these generic analogs lack the stoichiometric control and spatial precision needed [2]. CY2-Dise(diso3) addresses this gap with two sulfonate-enhanced NHS ester groups, enabling controlled dual-site conjugation that cannot be achieved through simple substitution with mono-reactive Cy2 dyes .

CY2-Dise(diso3) Evidence Guide: Quantified Performance vs. Cy2-NHS, Cy3, Alexa Fluor 488, and FITC


CY2-Dise(diso3) Dual NHS Ester Functionality vs. Mono-Reactive Cy2-NHS Ester

CY2-Dise(diso3) incorporates two sulfonate-enhanced NHS ester groups, enabling simultaneous covalent reaction with two primary amines . In contrast, the widely used comparator Cy2-NHS ester (CAS 186205-33-4) contains only a single NHS ester reactive moiety . This structural difference provides CY2-Dise(diso3) with a stoichiometric advantage for dual-site labeling of proteins or crosslinking of amine-containing biomolecules, a capability absent in all mono-functional Cy2 analogs [1].

Bioconjugation Protein Labeling Crosslinking

CY2-Dise(diso3) Enhanced Aqueous Solubility vs. Non-Sulfonated Cy2 Analogs

The introduction of two sulfonate groups (DiSO3) into the CY2 core structure renders CY2-Dise(diso3) freely soluble in water and PBS buffers without the need for organic co-solvents . This is a direct and quantifiable improvement over non-sulfonated Cy2 analogs (e.g., Cy2 acid, CAS 260430-02-2), which require dissolution in polar organic solvents like DMF or DMSO prior to aqueous dilution, adding process steps and potential compatibility issues .

Solubility Bioconjugation Aqueous Media

CY2 Core Photostability Advantage over FITC for Green-Channel Imaging

While CY2-Dise(diso3) inherits the spectral characteristics of the Cy2 fluorophore core, this core is documented to be more photostable and less sensitive to pH changes than the common alternative fluorescein isothiocyanate (FITC) . Although a direct, head-to-head photostability measurement for CY2-Dise(diso3) versus FITC was not found, the class-level inference is strong and consistently reported across multiple authoritative sources .

Photostability Fluorescence Microscopy Immunofluorescence

CY2-Dise(diso3) Core Fluorescence Efficiency vs. Alexa Fluor 488 with Specific Laser Lines

The Cy2 fluorophore core, which is present in CY2-Dise(diso3), exhibits quantifiably higher fluorescence emission efficiency than Alexa Fluor 488 when excited with the 547-nm spectral line from an argon-ion laser. Specifically, Cy2 is reported to be 'about twice as efficient in fluorescence emission as Alexa Fluor 488' under these specific excitation conditions [1]. This provides a clear, quantifiable advantage for users of certain confocal microscopy systems.

Confocal Microscopy Laser Excitation Fluorescence Efficiency

CY2-Dise(diso3) Validated Applications: From Protein Crosslinking to Confocal Microscopy


Controlled Dual-Site Bioconjugation and Protein Crosslinking

The dual NHS ester functionality of CY2-Dise(diso3) directly enables the simultaneous labeling of two distinct amine groups on a single protein or the controlled crosslinking of two amine-containing biomolecules . This is a unique capability among Cy2-based reagents and is essential for applications such as site-specific antibody immobilization, studying protein-protein interactions, or creating defined fluorescent protein multimers.

High-Sensitivity Fluorescence Microscopy with Argon-Ion Lasers

For users operating confocal microscopes equipped with argon-ion lasers, the Cy2 core of CY2-Dise(diso3) provides a quantifiable advantage. When excited at 547 nm, it is approximately twice as efficient as Alexa Fluor 488 [1]. This makes CY2-Dise(diso3) conjugates a strategically advantageous choice for maximizing signal in these specific, but common, laser-based imaging platforms.

Aqueous-Phase Labeling of Solvent-Sensitive Biomolecules

The high aqueous solubility imparted by the dual sulfonate groups of CY2-Dise(diso3) allows for direct labeling protocols in water or PBS, completely bypassing the need for organic co-solvents like DMF or DMSO . This is a critical advantage for labeling proteins, antibodies, or other biomolecules that are sensitive to organic solvents or that may precipitate or denature in the presence of even low percentages of DMF.

Technical Documentation Hub

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